molecular formula C15H21NO3S B11163097 1-(3,5-Dimethylpiperidin-1-yl)-2-(phenylsulfonyl)ethanone

1-(3,5-Dimethylpiperidin-1-yl)-2-(phenylsulfonyl)ethanone

Cat. No.: B11163097
M. Wt: 295.4 g/mol
InChI Key: OARKTJGSWGYEIA-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpiperidin-1-yl)-2-(phenylsulfonyl)ethanone is a synthetic organic compound with the following chemical structure:

C15H21NO3S\text{C}_{15}\text{H}_{21}\text{NO}_3\text{S} C15​H21​NO3​S

It contains a piperidine ring, a phenylsulfonyl group, and an ethanone moiety. The compound’s systematic name is 1-{4-[(3,5-dimethylpiperidin-1-yl)carbonyl]phenyl}methanamine . It is used in various scientific applications due to its unique properties.

Preparation Methods

The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-2-(phenylsulfonyl)ethanone involves several steps. Here are the key methods:

    Industrial Production: While industrial-scale production methods are proprietary, researchers have developed laboratory-scale routes. One common approach involves the reaction of 3,5-dimethylpiperidine with phenylsulfonyl chloride, followed by subsequent reduction or other transformations to obtain the final product.

Chemical Reactions Analysis

1-(3,5-Dimethylpiperidin-1-yl)-2-(phenylsulfonyl)ethanone can undergo various chemical reactions:

    Oxidation: The carbonyl group can be oxidized to a carboxylic acid or other functional groups.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(3,5-Dimethylpiperidin-1-yl)-2-(phenylsulfonyl)ethanone finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing potential drugs targeting specific receptors.

    Biology: Researchers explore its interactions with biological macromolecules.

    Industry: It could be used in the synthesis of other compounds.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with cellular receptors or enzymes. Further studies are needed to elucidate specific targets and pathways.

Comparison with Similar Compounds

While 1-(3,5-Dimethylpiperidin-1-yl)-2-(phenylsulfonyl)ethanone is unique, similar compounds include 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol and related derivatives . These compounds share structural features but differ in functional groups and applications.

Remember that research in this field is ongoing, and new insights may emerge

Properties

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone

InChI

InChI=1S/C15H21NO3S/c1-12-8-13(2)10-16(9-12)15(17)11-20(18,19)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3

InChI Key

OARKTJGSWGYEIA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)CS(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

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